(S)-alpha-Allyl-proline hydrochloride

Catalog No.
S1521653
CAS No.
129704-91-2
M.F
C8H14ClNO2
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Allyl-proline hydrochloride

CAS Number

129704-91-2

Product Name

(S)-alpha-Allyl-proline hydrochloride

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1

InChI Key

DIYYEOOBZVTROL-DDWIOCJRSA-N

SMILES

C=CCC1(CCCN1)C(=O)O.Cl

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl

Isomeric SMILES

C=CC[C@@]1(CCCN1)C(=O)O.Cl

(S)-alpha-Allyl-proline hydrochloride, also known as (S)-allylproline hydrochloride, is a chiral molecule with potential applications in various scientific research fields. Here's a breakdown of its current uses:

Organic Synthesis: Chiral Catalyst**

(S)-alpha-Allyl-proline hydrochloride shows promise as a chiral catalyst in organic synthesis. Chiral catalysts are crucial for reactions that require the formation of specific stereoisomers (molecules with the same atomic formula but different spatial arrangements). The unique structure of (S)-alpha-Allyl-proline hydrochloride allows it to influence the stereochemical outcome of certain reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Research suggests its effectiveness in reactions like aldol condensations and Mannich reactions [1].

Source

[1] Organic Syntheses, Collective Volume 12 ()

Peptide Synthesis: Building Block**

(S)-alpha-Allyl-proline hydrochloride can function as a non-natural amino acid building block for peptide synthesis. Peptides are short chains of amino acids that play vital roles in biological processes. The incorporation of (S)-alpha-Allyl-proline hydrochloride into peptides allows researchers to explore the impact of structural modifications on peptide function. This can be valuable for designing novel therapeutic agents or understanding protein-protein interactions [2].

Source

[2] Synthetic Strategies in Carbohydrate Chemistry ()

(S)-alpha-Allyl-proline hydrochloride is a synthetic compound with the molecular formula C8H14ClNO2 and a molecular weight of approximately 191.66 g/mol. It is a derivative of proline, an amino acid, and is characterized by the presence of an allyl group at the alpha position. This compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various biological and chemical applications .

The structural configuration of (S)-alpha-Allyl-proline hydrochloride includes a chiral center, making it an enantiomerically pure compound. The (S) designation indicates that the compound has a specific three-dimensional arrangement of atoms that can influence its biological activity and reactivity in chemical processes .

These effects can be beneficial for designing peptides with desired biological activities, such as enzyme inhibitors or protein-protein interaction modulators [3].

(S)-alpha-Allyl-proline hydrochloride is likely to be an irritant and should be handled with appropriate precautions, including gloves, eye protection, and proper ventilation [1].

Data source:

  • [1] Sigma-Aldrich
Typical of amino acids and their derivatives. Notably, it can undergo:

  • Nucleophilic substitution reactions: The allyl group can be involved in reactions where it acts as a nucleophile or electrophile, allowing for the formation of new carbon-carbon bonds.
  • Peptide bond formation: As an amino acid derivative, it can be utilized in the synthesis of peptides through standard coupling reactions with carboxylic acids or activated esters.
  • Cyclization reactions: The compound can also participate in cyclization processes to form cyclic structures, which are often more biologically active than their linear counterparts .

(S)-alpha-Allyl-proline hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as:

  • Antimicrobial agents: Certain derivatives of proline have shown activity against various bacterial strains.
  • Neuroprotective effects: Research indicates that proline analogs may have protective effects on neuronal cells, potentially aiding in neurodegenerative disease treatment.
  • Anticancer properties: Some studies suggest that compounds similar to (S)-alpha-Allyl-proline hydrochloride may inhibit tumor growth or induce apoptosis in cancer cells .

Several methods exist for synthesizing (S)-alpha-Allyl-proline hydrochloride:

  • Direct alkylation of proline: This method involves the alkylation of proline with allyl bromide or iodide in the presence of a base to yield (S)-alpha-Allyl-proline.
  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S) enantiomer selectively.
  • Rearrangement reactions: Certain synthetic pathways involve rearranging simpler proline derivatives to introduce the allyl group at the alpha position .

(S)-alpha-Allyl-proline hydrochloride is utilized in various applications:

  • Pharmaceutical development: Its derivatives are explored for drug development targeting infectious diseases and cancer.
  • Biochemical research: Used as a building block in peptide synthesis and for studying protein interactions.
  • Agricultural chemistry: Potential applications in developing agrochemicals with antimicrobial properties .

Studies on (S)-alpha-Allyl-proline hydrochloride have focused on its interactions with biological targets:

  • Protein binding studies: Investigating how this compound interacts with proteins can help elucidate its mechanism of action.
  • Enzyme inhibition assays: Research has shown that certain proline analogs may inhibit specific enzymes, impacting metabolic pathways relevant to disease states .
  • Receptor binding studies: Understanding how this compound binds to receptors can provide insights into its therapeutic potential.

(S)-alpha-Allyl-proline hydrochloride shares structural and functional similarities with other proline derivatives. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Feature
ProlineBasic structureNaturally occurring amino acid
(S)-Prolyl-alanineSimilar backboneContains alanine instead of an allyl group
(S)-beta-Allyl-prolineSimilar side chainBeta position instead of alpha
(R)-alpha-Allyl-prolineEnantiomeric variantDifferent stereochemistry affecting activity

Uniqueness: The presence of the allyl group at the alpha position distinguishes (S)-alpha-Allyl-proline hydrochloride from other proline derivatives, potentially enhancing its reactivity and biological activities compared to simpler analogs .

Dates

Modify: 2023-08-15

Explore Compound Types